molecular formula C8H5BrF2O2 B6359468 5-Bromo-2,3-difluoro-4-methoxybenzaldehyde CAS No. 1781542-38-8

5-Bromo-2,3-difluoro-4-methoxybenzaldehyde

Cat. No.: B6359468
CAS No.: 1781542-38-8
M. Wt: 251.02 g/mol
InChI Key: UFDZYFDKWLPZBQ-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluoro-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.03 g/mol . It is a solid at room temperature and is commonly used in various chemical reactions and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-difluoro-4-methoxybenzaldehyde typically involves multiple steps. One common synthetic route starts with 3,4,5-trifluorophenol, which undergoes a series of reactions including fluorination, alkylation, ozonolysis, and bromination to yield the target compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluoro-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

Scientific Research Applications

5-Bromo-2,3-difluoro-4-methoxybenzaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluoro-4-methoxybenzaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,3-difluoro-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable for targeted synthesis and specialized applications in various fields .

Properties

IUPAC Name

5-bromo-2,3-difluoro-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8-5(9)2-4(3-12)6(10)7(8)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDZYFDKWLPZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)F)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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